molecular formula C18H11N3O4 B2537944 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 919213-50-6

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2537944
CAS No.: 919213-50-6
M. Wt: 333.303
InChI Key: XDWXOIFQPQAAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in both natural and synthetic chemistry due to their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethynylbenzaldehyde with substituted o-phenylenediamines in ethanol can yield isoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or catalyst-free processes in water has been explored to make the synthesis more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: This can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its specific structure, which imparts unique chemical and biological properties. Its combination of an amino group and a nitrophenyl group on the isoquinoline scaffold allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWXOIFQPQAAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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